N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxolylmethyl group linked to a substituted pyridinone core. The compound’s structure integrates a 4-fluorobenzyloxy substituent at the 5-position of the pyridinone ring and a methyl group at the 2-position, which collectively influence its electronic and steric properties. Synthetically, it is prepared via a multistep protocol involving amide bond formation, as exemplified in related compounds (e.g., K-16 in ) using oxalyl chloride and triethylamine in dichloromethane/dioxane, yielding a stable crystalline product (m.p. 55.2–55.5°C) with confirmed structure via NMR and HRMS .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-15-8-19(27)22(29-13-16-2-5-18(24)6-3-16)11-26(15)12-23(28)25-10-17-4-7-20-21(9-17)31-14-30-20/h2-9,11H,10,12-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFFSLEWYGGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzodioxolylmethyl Groups
- K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide): This analog replaces the pyridinone core with a benzylthio group. Despite structural divergence, both compounds share the benzodioxolylmethyl-acetamide backbone. K-16 demonstrated a 62% synthetic yield and a melting point of 55.2–55.5°C, comparable to the target compound. However, its thioether linkage may reduce metabolic stability compared to the ether-linked 4-fluorobenzyloxy group in the target compound . K-16’s nonpolar thioether .
- N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide: This quinoline-based analog () shares the acetamide-benzodioxole motif but replaces the pyridinone with a quinolin-4-one core. The additional methoxy and methylbenzoyl groups increase molecular weight and hydrophobicity, likely reducing aqueous solubility compared to the target compound .
Fluorinated Analogs
- (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g) :
This fluoropyridine derivative () positions fluorine on the pyridine ring rather than the benzyloxy group. Fluorine’s electron-withdrawing effect in both compounds enhances metabolic stability, but the target compound’s 4-fluorobenzyloxy group may offer superior steric flexibility for receptor interactions .
Heterocyclic Variants
- 1,2,4-Oxadiazole Derivatives (): Compounds with 1,2,4-oxadiazole rings exhibit distinct electronic profiles due to the oxadiazole’s aromaticity and dipole moment. Compared to the target’s pyridinone, oxadiazoles are more rigid and may confer higher thermal stability but lower hydrogen-bonding capacity .
- Benzothiazole Derivatives (): Analogs like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide prioritize anti-inflammatory and antibacterial activities. The target compound’s pyridinone and benzodioxole groups may shift pharmacological selectivity toward plant growth regulation vs. microbial targets .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
NMR Spectral Shifts
- Target Compound vs. K-16: The pyridinone ring in the target compound generates distinct downfield shifts for the 4-oxo group (δ ~166 ppm in 13C NMR) compared to K-16’s thioacetamide (δ ~37 ppm for SCH2) .
- Fluorine-Induced Shifts : The 4-fluorobenzyloxy group in the target compound causes deshielding of adjacent protons (δ ~7.0–7.2 ppm in 1H NMR), similar to fluoropyridine derivatives in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
